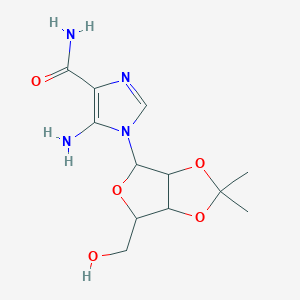

5-Amino-1-(2,3-O-isopropylidene-beta-D-ribofuranosyl)imidazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide is a chemical compound with the molecular formula C12H18N4O5 and a molecular weight of 298.29512 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to 5-Amino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-imidazole-4-carboxamide as anticancer agents. Research has shown that derivatives of imidazole and ribofuranosyl compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the imidazole ring can lead to enhanced activity against breast cancer cells, with some compounds demonstrating synergistic effects when combined with established chemotherapeutics like doxorubicin .

Antimetabolite Properties

The compound's structural characteristics allow it to function as an antimetabolite, interfering with nucleic acid synthesis. This mechanism is particularly relevant in the treatment of cancers where rapid cell division is prevalent. The incorporation of ribofuranosyl units into drug design has been shown to improve cellular uptake and retention, making these compounds more effective in targeting rapidly dividing cells .

Drug Delivery Systems

The development of active agent delivery systems utilizing compounds like 5-Amino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-imidazole-4-carboxamide has been explored extensively. These systems aim to enhance the bioavailability and therapeutic efficacy of drugs by modifying their release profiles. For example, conjugating this compound with peptides can facilitate targeted delivery to specific tissues or cells, thereby improving therapeutic outcomes while minimizing side effects .

Case Study 1: Synergistic Effects in Breast Cancer Treatment

In a study examining the efficacy of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231), researchers found that certain derivatives exhibited significant cytotoxicity when used alone and even more so when combined with doxorubicin. The study highlighted the importance of structural modifications in enhancing the anticancer properties of these compounds .

Case Study 2: Development of Controlled Release Formulations

Another investigation focused on the formulation of controlled release systems incorporating ribofuranosyl-based compounds. The study demonstrated that by modifying the chemical structure and using biodegradable polymers, it was possible to achieve sustained release profiles that improved patient compliance and therapeutic effectiveness .

Mecanismo De Acción

Target of Action

The primary target of 5-Amino-1-(2,3-O-isopropylidene-beta-D-ribofuranosyl)imidazole-4-carboxamide, also known as a protected 5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside, is the adenosine triphosphate (ATP) pool within cells . This compound is a nucleoside analogue that can enter nucleoside pools .

Mode of Action

This compound interacts with its target by entering the nucleoside pools and significantly increasing levels of adenosine during periods of ATP breakdown . This interaction results in an increase in the availability of adenosine for various cellular processes.

Biochemical Pathways

The compound affects the biochemical pathway involving the breakdown and synthesis of ATP. By increasing the levels of adenosine, it influences the balance of energy transfer within the cell. This can have downstream effects on various cellular processes that rely on ATP for energy .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of energy transfer within cells. By increasing adenosine levels, it can influence cellular processes that rely on ATP, potentially providing a protective effect during periods of high energy demand or stress .

Métodos De Preparación

The synthesis of 5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide involves several steps. One common method includes the reaction of a precursor compound with sulfuryl chloride in ethyl acetate, optionally in the presence of a base . The resulting intermediate is then treated with an amine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include sulfuryl chloride, amines, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide can be compared with other similar compounds, such as:

- 5-Amino-1-(2,3-O-isopropylidene-beta-D-ribofuranosyl)imidazole-4-carboxamide

- 5-Amino-1-(6-(hydroxymethyl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl)-1H-imidazole-4-carboxamide These compounds share structural similarities but may differ in their specific chemical properties and applications . The uniqueness of 5-AMino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-iMidazole-4-carboxaMide lies in its specific functional groups and the resulting chemical behavior.

Actividad Biológica

5-Amino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-imidazole-4-carboxamide (often referred to as the compound or simply as the imidazole derivative) is a notable compound in pharmaceutical research, particularly for its biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and characteristics:

- Molecular Formula : C11H16N4O5

- Molecular Weight : 284.2685 g/mol

- CAS Number : 65370-90-3

- IUPAC Name : 5-amino-1-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-1H-imidazole-4-carboxamide

The structure features an imidazole ring, which is known for its biological significance and activity in various biochemical pathways. The presence of the ribofuranosyl group suggests potential nucleoside-like properties, which may influence its interaction with biological targets.

Antitumor Activity

Research indicates that derivatives of imidazole compounds exhibit significant antitumor activity. For instance, studies have shown that certain imidazole derivatives can inhibit key oncogenic pathways, including those involving BRAF(V600E) and EGFR, which are critical in various cancers. The compound's structural features may enhance its efficacy against tumor cells by mimicking nucleotides or interfering with nucleotide metabolism .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Some synthesized derivatives have shown promising antifungal and antibacterial activities. For example, related pyrazole derivatives have demonstrated notable effectiveness against various pathogens, suggesting that modifications to the imidazole structure may yield compounds with enhanced antimicrobial properties .

The biological activity of the compound is largely attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. For instance:

- Inhibition of Kinases : Imidazole derivatives often act as inhibitors of protein kinases, which play a crucial role in cell signaling pathways associated with cancer progression.

- Nucleotide Mimicry : The ribofuranosyl component may allow the compound to mimic nucleotides, potentially disrupting nucleic acid synthesis or function in rapidly dividing cells.

Study 1: Antitumor Efficacy

A study explored the effects of various imidazole derivatives on cancer cell lines. The results indicated that compounds similar to 5-amino-1-[2,3-O-(1-Methylethylidene)-beta-D-ribofuranosyl]-1H-imidazole-4-carboxamide exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells. The study reported a synergistic effect when these compounds were combined with traditional chemotherapeutics like doxorubicin .

Study 2: Antimicrobial Activity

In another investigation, several synthesized pyrazole carboxamides were tested for their antimicrobial properties. Notably, one derivative demonstrated effective inhibition against Candida species and Staphylococcus aureus. This highlights the potential for developing new antimicrobial agents based on the imidazole core .

Data Table: Summary of Biological Activities

Propiedades

Número CAS |

3676-69-5 |

|---|---|

Fórmula molecular |

C12H18N4O5 |

Peso molecular |

298.30 g/mol |

Nombre IUPAC |

1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-aminoimidazole-4-carboxamide |

InChI |

InChI=1S/C12H18N4O5/c1-12(2)20-7-5(3-17)19-11(8(7)21-12)16-4-15-6(9(16)13)10(14)18/h4-5,7-8,11,17H,3,13H2,1-2H3,(H2,14,18)/t5-,7-,8-,11-/m1/s1 |

Clave InChI |

HUTXHGRHFXEXPQ-IOSLPCCCSA-N |

SMILES |

CC1(OC2C(OC(C2O1)N3C=NC(=C3N)C(=O)N)CO)C |

SMILES isomérico |

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC(=C3N)C(=O)N)CO)C |

SMILES canónico |

CC1(OC2C(OC(C2O1)N3C=NC(=C3N)C(=O)N)CO)C |

Sinónimos |

5-Amino-1-[2,3-O-(1-methylethylidene)-β-D-ribofuranosyl]-1H-imidazole-4-carboxamide; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.